![molecular formula C19H24N4O B14202226 Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- CAS No. 832734-89-1](/img/structure/B14202226.png)
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-: is a heterocyclic aromatic organic compound It is characterized by a pyrimidine ring substituted with a cyclopentyl-piperidinyl-oxy group at the 2-position and a pyridinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Substitution at the 2-Position: The introduction of the 1-cyclopentyl-4-piperidinyl-oxy group can be achieved through nucleophilic substitution reactions. This step often requires the use of a strong base such as sodium hydride to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the pyrimidine ring.
Substitution at the 5-Position: The pyridinyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine ring.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides and a strong base.
Major Products
Oxidation: N-oxide derivatives of the piperidinyl ring.
Reduction: Piperidine derivatives from the reduction of the pyridinyl group.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and the effects of structural modifications on biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- is used in the development of agrochemicals and materials science. Its derivatives may possess properties suitable for use as pesticides or in the fabrication of advanced materials.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its signaling pathway, resulting in altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Pyrimidine, 2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-
- Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-pyridinyl)-
- Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(2-pyridinyl)-
Uniqueness
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopentyl-piperidinyl-oxy group and the pyridinyl group at the 5-position provides a distinct structural framework that can lead to unique interactions with molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
832734-89-1 |
|---|---|
Molecular Formula |
C19H24N4O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-5-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C19H24N4O/c1-2-6-17(5-1)23-10-7-18(8-11-23)24-19-21-13-16(14-22-19)15-4-3-9-20-12-15/h3-4,9,12-14,17-18H,1-2,5-8,10-11H2 |
InChI Key |
BJSSJEBXTLENNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


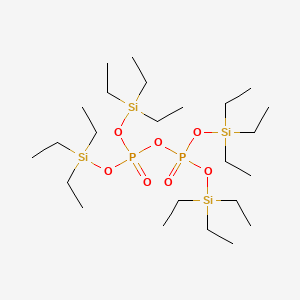
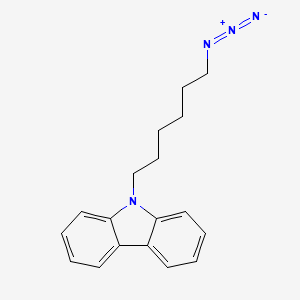
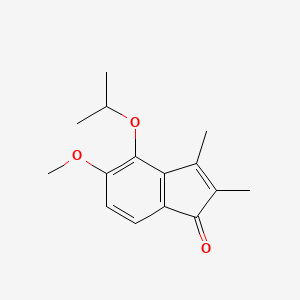

![5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B14202178.png)
![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)
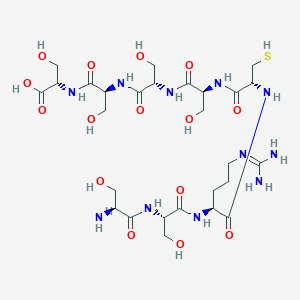
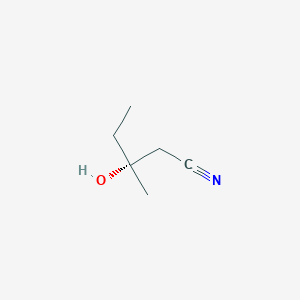
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
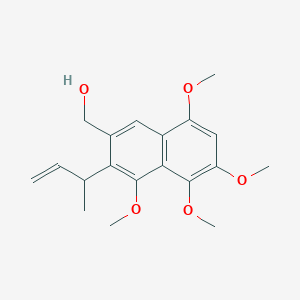
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)
